
3-甲基-1H-吲唑-6-羧酸
描述
3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound containing nitrogen and a methyl group . It is used as an intermediate in the synthesis of other compounds . The compound is an off-white solid .
Molecular Structure Analysis
The molecular formula of 3-methyl-1H-indazole-6-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-Methyl-1H-indazole-6-carboxylic acid is an off-white solid . Its molecular weight is 176.17 .科学研究应用
有机合成
3-甲基-1H-吲唑-6-羧酸: 是一种在有机合成中具有重要价值的构建单元。其吲唑核心是许多生物活性化合物中普遍存在的基序,羧酸官能团使其能够进一步衍生化。 研究人员利用这种化合物合成各种杂环结构,这些结构作为开发药物和农用化学品的关键中间体 .
药物研究
在制药行业,3-甲基-1H-吲唑-6-羧酸用于创造新型治疗剂。 它与天然存在的分子结构相似,使其成为设计针对多种疾病(包括癌症、炎症和神经系统疾病)具有潜在活性的药物的理想候选物 .
农用化学品开发
在3-甲基-1H-吲唑-6-羧酸中发现的吲唑环系在开发新型农用化学品中也很重要。 它可以被掺入到具有除草剂、杀菌剂或杀虫剂特性的化合物中,从而有助于保护农作物和提高农业生产力 .
材料科学
该化合物的多功能性扩展到材料科学领域,它可以用于合成有机半导体、染料和颜料。 这些材料在电子领域有应用,例如在有机发光二极管 (OLED) 的生产中,以及在为各种工业用途创造着色剂方面 .
分析化学
在分析化学中,3-甲基-1H-吲唑-6-羧酸的衍生物可用作色谱法和质谱法的试剂或标准品。 这有助于检测和量化复杂的生物样品或环境污染物 .
化学教育
由于其反应性和芳香环和杂芳香环的存在,3-甲基-1H-吲唑-6-羧酸是化学教育中极好的教学工具。 它用于在学术实验室中演示各种有机反应和合成策略 .
生化研究
吲唑核是生物活性分子中常见的特征,使3-甲基-1H-吲唑-6-羧酸成为生化研究中感兴趣的主题。 它可用于探索酶-底物相互作用、受体结合以及含吲唑药物的作用机制 .
环境科学
最后,在环境科学中,研究人员可以使用3-甲基-1H-吲唑-6-羧酸研究环境中吲唑衍生物的降解。 了解此类化合物的环境归宿对于评估其影响和确保生态安全至关重要 .
安全和危害
作用机制
Target of Action
Indazole derivatives, which include 3-methyl-1h-indazole-6-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in various cellular processes, including cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of kinases, which can disrupt the normal functioning of cells and potentially lead to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
It is known that indazole derivatives can exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . Therefore, it can be inferred that 3-methyl-1H-indazole-6-carboxylic acid may have similar effects.
生化分析
Biochemical Properties
3-Methyl-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-methyl-1H-indazole-6-carboxylic acid, have been shown to inhibit tyrosine kinase enzymes . These enzymes are crucial for the phosphorylation of proteins, which is a key step in many signaling pathways. The inhibition of tyrosine kinase can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 3-methyl-1H-indazole-6-carboxylic acid on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been observed to exhibit antiproliferative activity against various cancer cell lines . Specifically, 3-methyl-1H-indazole-6-carboxylic acid can inhibit the growth of neoplastic cells by causing a block in the G0–G1 phase of the cell cycle . This effect is mediated through the modulation of signaling pathways that control cell cycle progression and apoptosis.
Molecular Mechanism
At the molecular level, 3-methyl-1H-indazole-6-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, indazole derivatives can form tight π–π stacking, hydrogen bonds, and hydrophobic interactions with target proteins . These interactions can inhibit the activity of enzymes such as tyrosine kinase, thereby modulating downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-methyl-1H-indazole-6-carboxylic acid over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been shown to maintain its stability under various conditions Long-term studies are necessary to fully understand its degradation profile and any potential long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-methyl-1H-indazole-6-carboxylic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse outcomes.
Metabolic Pathways
3-Methyl-1H-indazole-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indazole derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . This metabolic process can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 3-methyl-1H-indazole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within target tissues.
Subcellular Localization
The subcellular localization of 3-methyl-1H-indazole-6-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic signaling pathways.
属性
IUPAC Name |
3-methyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKVWJWZDGWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625352 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201286-96-6 | |
| Record name | 3-Methyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



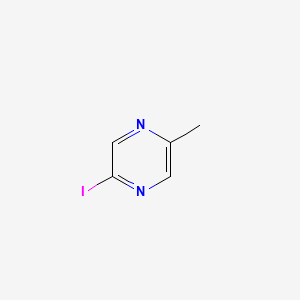
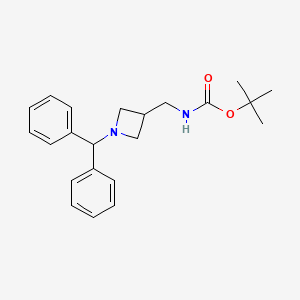

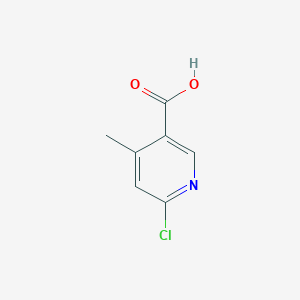

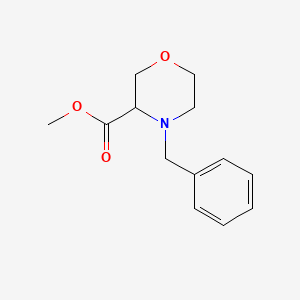
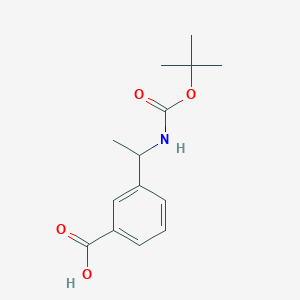
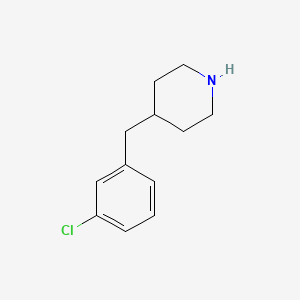

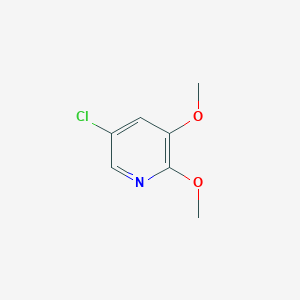
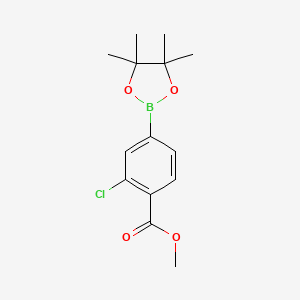
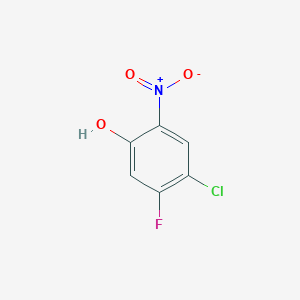
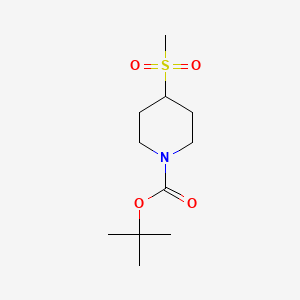
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)